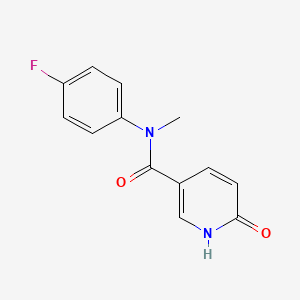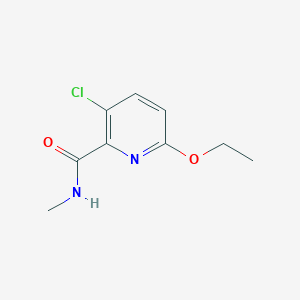
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as CEP, and it has been synthesized using various methods, including the reaction between 3-chloro-6-ethoxypyridine-2-carboxylic acid and N-methyl-ethanolamine. The purpose of
Mecanismo De Acción
The mechanism of action of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the replication of HSV-1 by targeting the viral DNA polymerase. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to study its potential as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide involves the reaction between 3-chloro-6-ethoxypyridine-2-carboxylic acid and N-methyl-ethanolamine. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained by purifying the reaction mixture using various techniques such as column chromatography and recrystallization. This method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been studied as a potential herbicide and insecticide. In industry, it has been used as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-7-5-4-6(10)8(12-7)9(13)11-2/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNLAIJOXQNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)
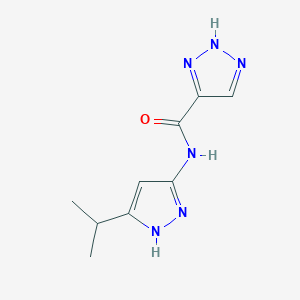

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
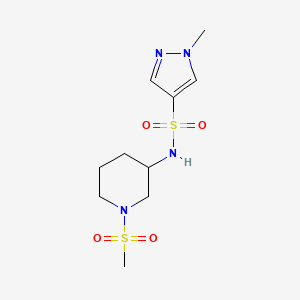

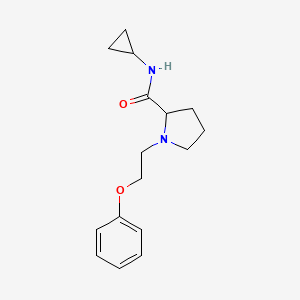
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
